2-Aminospiro[3.5]nonane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine and a carboxylic acid under specific conditions to form the desired spirocyclic compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . This can include continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Aminospiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminospiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminospiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminospiro[4.5]decane-2-carboxylic acid: Similar spirocyclic structure but with a larger ring size.
2-Aminospiro[3.4]octane-2-carboxylic acid: Smaller ring size compared to 2-Aminospiro[3.5]nonane-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific ring size and the presence of both amino and carboxylic acid groups at the spiro center . This combination of features provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-aminospiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10(8(12)13)6-9(7-10)4-2-1-3-5-9/h1-7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOQISSNBUSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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